molecular formula C15H22BrNO2 B13513185 tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate

tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate

Cat. No.: B13513185
M. Wt: 328.24 g/mol
InChI Key: AZBQEFCBXBMHSJ-UHFFFAOYSA-N
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Description

tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate is a chemical compound with the molecular formula C12H16BrNO2. It is commonly used in organic synthesis and has applications in various scientific research fields. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(bromomethyl)benzyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Mechanism of Action

The mechanism of action of tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

tert-butyl N-[1-[4-(bromomethyl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C15H22BrNO2/c1-11(17-14(18)19-15(2,3)4)9-12-5-7-13(10-16)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,17,18)

InChI Key

AZBQEFCBXBMHSJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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